Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 129306-05-4
VCID: VC21325337
InChI: InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3
SMILES: CCOC(=O)C1(CC1)C(=O)CBr
Molecular Formula: C8H11BrO3
Molecular Weight: 235.07 g/mol

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

CAS No.: 129306-05-4

Cat. No.: VC21325337

Molecular Formula: C8H11BrO3

Molecular Weight: 235.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate - 129306-05-4

Specification

CAS No. 129306-05-4
Molecular Formula C8H11BrO3
Molecular Weight 235.07 g/mol
IUPAC Name ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3
Standard InChI Key FCYVHOYOPMGATN-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC1)C(=O)CBr
Canonical SMILES CCOC(=O)C1(CC1)C(=O)CBr

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate consists of a cyclopropane ring that is substituted at the 1-position with both an ethyl carboxylate group and a 2-bromoacetyl group. The molecular formula is C8H11BrO3, corresponding to a molecular weight of 235.07 g/mol . The structure features three oxygen atoms (two carbonyl groups and one ether linkage) and one bromine atom attached to the terminal carbon of the acetyl group.

Physical and Chemical Properties

The comprehensive physicochemical profile of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

PropertyValueSource
CAS Number129306-05-4
Molecular FormulaC8H11BrO3
Molecular Weight235.07 g/mol
SMILES NotationCCOC(=O)C1(CC1)C(=O)CBr
InChIInChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3
InChIKeyFCYVHOYOPMGATN-UHFFFAOYSA-N
XLogP31.5
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Topological Polar Surface Area43.4 Ų
Predicted Collision Cross Section [M+H]⁺136.4 Ų

The compound's moderately positive XLogP3 value (1.5) indicates a balanced lipophilic-hydrophilic character, suggesting potential membrane permeability while maintaining some water solubility . These properties are relevant for considering the compound's behavior in biological systems and reaction media.

Synthesis Methods and Reactions

Synthetic Approaches

While the search results don't provide specific synthesis routes for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, related cyclopropane carboxylate derivatives offer insights into potential synthetic strategies. The compound likely derives from functionalization of cyclopropanecarboxylic acid esters through acylation reactions.

Applications in Chemical and Pharmaceutical Research

Role as a Synthetic Intermediate

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate primarily functions as a medical/pharmaceutical intermediate . The α-bromoketone functionality makes it particularly useful for constructing heterocyclic compounds through reactions with various nucleophiles. The compound's structural features suggest applications in:

  • Synthesis of cyclopropane-fused heterocycles

  • Creation of peptidomimetics with conformationally restricted amino acid analogs

  • Development of enzyme inhibitors leveraging the electrophilic bromine center

Research Applications

Commercial availability of this compound at 95+% purity indicates its utility in research settings . The compound's appearance in chemical databases and commercial catalogs reflects its integration into contemporary synthetic organic chemistry and medicinal chemistry research programs.

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.2539 mL solvent21.2694 mL solvent42.5387 mL solvent
5 mM0.8508 mL solvent4.2539 mL solvent8.5077 mL solvent
10 mM0.4254 mL solvent2.1269 mL solvent4.2539 mL solvent

Analytical Characterization

Spectroscopic Properties

These values serve as reference points for analytical identification and characterization of the compound using ion mobility spectrometry coupled with mass spectrometry.

Computational Properties

Several computational properties have been predicted for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, including topological polar surface area (43.4 Ų), complexity score (208), and hydrogen bond acceptor count (3) . These parameters are valuable for computational chemistry applications, including:

  • Predicting biological activity and drug-likeness

  • Computational modeling of chemical reactions

  • Database searching and structure comparison

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